1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
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Overview
Description
The compound "1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene" is a brominated and fluorinated aromatic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and reactivity of related bromo- and fluoro-substituted benzenes. These papers can help us infer the properties and potential synthetic routes for the compound .
Synthesis Analysis
The synthesis of bromo-substituted benzenes can be achieved through various methods. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF•3H2O) has been reported to yield (Z)-1-(2-bromo-1-fluorovinyl)benzenes with high yields and regioselectivities . Additionally, the synthesis of sterically hindered aryl bromides, such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, has been achieved, indicating the feasibility of synthesizing bulky bromo-substituted benzenes . These methods could potentially be adapted for the synthesis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene.
Molecular Structure Analysis
The molecular structure of bromo- and fluoro-substituted benzenes can be characterized using various spectroscopic techniques. For example, the synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene were complemented by density functional theory (DFT) calculations, which provided insights into the optimized structure and predicted IR and NMR spectra . Similarly, the crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with C–H⋅⋅⋅F–C interactions, which could be relevant for understanding the crystal packing of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene .
Chemical Reactions Analysis
The reactivity of bromo-substituted benzenes in chemical reactions is diverse. For instance, 1-bromo-2-(trifluoromethoxy)benzene can undergo treatment with lithium diisopropylamide (LDA) to generate phenyllithium intermediates, which can be further reacted to produce various compounds . This indicates that bromo-substituted benzenes can serve as precursors for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and fluoro-substituted benzenes can be deduced from their molecular structure and intermolecular interactions. For example, the presence of rotational isomers and the temperature-dependent coalescence of NMR peaks in the synthesis of sterically hindered aryl bromides suggest that these compounds may exhibit interesting thermodynamic properties . The crystal structure analysis of various bromo-substituted benzenes has revealed interactions such as C–H⋅⋅⋅Br, C–Br⋅⋅⋅Br, and C–Br⋅⋅⋅π, which are important for understanding the solid-state properties of these compounds .
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Use in Aryne Chemistry : 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is involved in the generation of arynes, reactive intermediates in organic chemistry. It's used to produce 1,2-dehydro-3-(trifluoromethoxy)benzene, which can react with furan in [4+2] cycloadditions, leading to the synthesis of naphthalenes and other complex organic compounds (Schlosser & Castagnetti, 2001).
Crystallography and Material Science
- Crystal Structure Analysis : Studies have been conducted on the crystal structures of derivatives of 1-bromo-3,5-bis(trifluoromethyl)benzene, which provide insights into molecular interactions, hydrogen bonding, and supramolecular features (Stein, Hoffmann, & Fröba, 2015).
Organometallic Chemistry
- Synthesis of Organometallic Compounds : It's used in the synthesis of organometallic compounds, particularly in palladium-catalyzed cross-coupling reactions. This is significant for creating complex molecules with potential applications in catalysis and materials science (Fink et al., 1997).
Photoluminescence and Material Properties
- Exploration in Photoluminescence : Some derivatives of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene exhibit interesting photoluminescence properties, which could be useful in developing new materials for optical applications (Zuo-qi, 2015).
Computational Chemistry
- Density Functional Theory (DFT) Studies : DFT calculations have been conducted on derivatives of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene to understand their molecular structure and properties, which is essential for predicting the behavior of these compounds in various chemical reactions (Patil et al., 2012).
Safety And Hazards
The safety information for “1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene” includes the following hazard statements: H315, H319, and H335 . The precautionary statements include P261, P271, and P280 . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area .
properties
IUPAC Name |
1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-5-2-1-3-6(4-5)14-8(12,13)7(10)11/h1-4,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQQXORYKLCHJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381009 |
Source
|
Record name | 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |
CAS RN |
527751-45-7 |
Source
|
Record name | 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=527751-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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